molecular formula C18H16FN3 B8360377 Rac-n2-(5-fluoro-indan-1-yl)-quinoline-2,6-diamine

Rac-n2-(5-fluoro-indan-1-yl)-quinoline-2,6-diamine

Cat. No. B8360377
M. Wt: 293.3 g/mol
InChI Key: BFEJTCBIBYPZKE-UHFFFAOYSA-N
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Patent
US08188284B2

Procedure details

rac-(5-Fluoro-indan-1-yl)-(6-nitro-quinolin-2-yl)-amine (1.1 g, 3.4 mmol) were dissolved in ethyl acetate (60 ml). Upon addition of Pd/C (10%) the reaction mixture was stirred for 2 h at ambient temperature under an atmosphere of hydrogen. Then the catalyst was filtered off, the filter washed with ethyl acetate and the filtrate evaporated. rac-N2-(5-Fluoro-indan-1-yl)-quinoline-2,6-diamine was obtained as a yellow foam (1.0 g, 99%); MS: m/e=294.3 (M+H+).
Name
rac-(5-Fluoro-indan-1-yl)-(6-nitro-quinolin-2-yl)-amine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([NH:11][C:12]1[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[C:17]([N+:22]([O-])=O)[CH:18]=3)[N:13]=1)[CH2:6][CH2:5]2>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([NH:11][C:12]1[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[C:17]([NH2:22])[CH:18]=3)[N:13]=1)[CH2:6][CH2:5]2

Inputs

Step One
Name
rac-(5-Fluoro-indan-1-yl)-(6-nitro-quinolin-2-yl)-amine
Quantity
1.1 g
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1)NC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at ambient temperature under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst was filtered off
WASH
Type
WASH
Details
the filter washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2CCC(C2=CC1)NC1=NC2=CC=C(C=C2C=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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